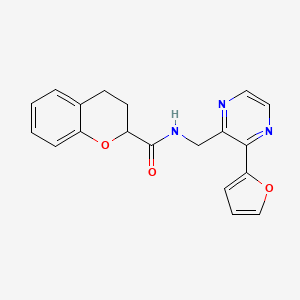

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-19(17-8-7-13-4-1-2-5-15(13)25-17)22-12-14-18(21-10-9-20-14)16-6-3-11-24-16/h1-6,9-11,17H,7-8,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTFMRBIMFOLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyrazine ring: This involves the condensation of diamines with diketones or other suitable precursors.

Coupling of the furan and pyrazine rings: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base.

Formation of the chroman-2-carboxamide moiety: This can be synthesized through the reaction of chroman-2-carboxylic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of bases like triethylamine or pyridine.

Major Products Formed

Oxidation: Furanones.

Reduction: Dihydropyrazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Synthetic Yields : Yields for pyrazine carboxamides vary widely (56–98%), influenced by substituent bulk and coupling efficiency. The target compound’s synthesis would likely require optimized coupling agents (e.g., triphenylphosphite or HATU) as seen in .

- Heterocyclic Systems : The oxadiazole ring in and furopyridine in demonstrate how additional heterocycles can modulate electronic properties and binding affinity compared to the chroman system in the target compound.

Physicochemical Properties

- Melting Points: Alkylamino-substituted pyrazine carboxamides (e.g., 1a–1e in ) exhibit melting points between 128–156°C, correlating with molecular symmetry and intermolecular hydrogen bonding.

- Solubility : The trifluoromethyl group in enhances hydrophobicity, whereas the furan and chroman systems in the target compound may balance lipophilicity with moderate polarity.

Crystallographic Insights

The crystal structure of N-(2-phenoxyphenyl)pyrazine-2-carboxamide reveals planar pyrazine-carboxamide systems stabilized by intramolecular hydrogen bonds (N–H···O). The chroman ring in the target compound may introduce non-planar geometry, affecting crystal packing and solubility.

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is a compound of interest due to its potential biological activities. The structure suggests that it may interact with various biological systems, particularly through functional groups capable of forming hydrogen bonds and engaging in aromatic interactions. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features several key functional groups:

- Furan ring : Known for its reactivity and ability to interact with biological targets.

- Pyrazine moiety : Often associated with antitumor and antimicrobial activities.

- Chroman core : A scaffold that can modulate various biological pathways.

Antitumor Activity

Research indicates that pyrazole derivatives, similar to the pyrazine component in this compound, exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory effects against various kinases such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation and survival . The potential for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide to act similarly warrants further investigation.

Antimicrobial Properties

Compounds containing furan and pyrazine rings have been documented to possess antimicrobial activities. For example, studies have shown that certain pyrazole derivatives inhibit bacterial growth effectively . The presence of these rings in N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide suggests a similar potential.

The mechanisms through which compounds like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide exert their effects may involve:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer or microbial metabolism.

- Modulation of Signaling Pathways : By interacting with receptors or intracellular signaling molecules, these compounds could alter cellular responses.

Case Studies and Research Findings

-

Antitumor Studies : A study on related pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, suggesting a synergistic effect .

Compound Cell Line IC50 (µM) Pyrazole A MCF-7 10 Pyrazole B MDA-MB-231 5 Combination (A+B) MDA-MB-231 1.5 -

Antimicrobial Activity : Derivatives similar to those in the compound were tested against various pathogens, showing promising results in inhibiting growth at low concentrations .

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide, and how are key intermediates purified?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:

- Step 1: React pyrazine-2-carboxylic acid derivatives with amines using coupling agents like triphenylphosphite (as described for pyrazine carboxamides in ).

- Step 2: Introduce the furan-2-yl moiety via nucleophilic substitution or Suzuki-Miyaura coupling (analogous to methods in and ).

- Step 3: Purify intermediates using column chromatography or recrystallization from chloroform/methanol (as in ). Final compound purity (>95%) is confirmed via HPLC () and structural validation via , , and IR spectroscopy.

Key Considerations:

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure using SHELX programs (). For example, triclinic crystal systems (e.g., space group, , ) can be refined with SHELXL to an -factor < 0.05 ().

- Spectroscopy: (e.g., aromatic protons at δ 7.5–8.5 ppm for pyrazine) and (carbonyl signals at ~170 ppm) confirm connectivity ().

- Purity Assurance: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity ().

Key Considerations:

- For hygroscopic samples, use deuterated DMSO for NMR to prevent solvent interference.

- Validate crystallographic data with CCDC deposition ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

- Cross-Validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines). For instance, discrepancies in IC values may arise from variations in cell culture media ().

- Purity Reassessment: Re-analyze batches via HPLC-MS to rule out degradation products ().

- Structural Analog Comparison: Compare activity with analogs (e.g., chroman vs. benzofuran carboxamides in ) to identify critical pharmacophores.

Key Considerations:

- Use positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate results.

- Apply statistical tools (e.g., ANOVA) to assess significance of activity differences.

Q. What experimental strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents on the furan (e.g., 5-methyl vs. 5-nitro), pyrazine (e.g., chloro vs. trifluoromethyl), and chroman (e.g., 6-methyl vs. unsubstituted) moieties ().

- Biological Screening: Test analogs in target-specific assays (e.g., kinase inhibition, apoptosis pathways). For example, furyl-carboxamides in showed anticancer activity via anthraquinone interactions.

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like GSK-3β ().

Key Considerations:

- Prioritize substituents based on electronic (e.g., electron-withdrawing groups) and steric effects.

- Use QSAR models to correlate structural features with activity trends.

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar (hexane, ethyl acetate) solvents for slow evaporation ().

- Co-Crystallization: Add co-formers (e.g., N,N-dimethylformamide) to stabilize crystal packing, as seen in .

- Temperature Gradients: Use gradient cooling (e.g., 292 K to 100 K) to optimize crystal growth ().

Key Considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.